molecular formula C9H11ClN2O2 B8376290 6-Chloro-2-isopropoxy-nicotinamide

6-Chloro-2-isopropoxy-nicotinamide

Cat. No.: B8376290
M. Wt: 214.65 g/mol
InChI Key: VKLGLPVKDJFQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-isopropoxy-nicotinamide is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

6-chloro-2-propan-2-yloxypyridine-3-carboxamide

InChI

InChI=1S/C9H11ClN2O2/c1-5(2)14-9-6(8(11)13)3-4-7(10)12-9/h3-5H,1-2H3,(H2,11,13)

InChI Key

VKLGLPVKDJFQBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=N1)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of propan-2-ol (2.94 mL, 39.26 mmol) in DMF (15 mL) at 0° C. was added sodium hydride (95% in mineral oil, 0.94 g, 39.26 mmol) in portions and stirred for 1 h at room temperature. This mixture was slowly added to a solution of 2,6-dichloro-nicotinamide (5.0 g, 26.17 mmol) in DMF (25 mL) at 0° C. The reaction mixture was stirred at room temperature overnight. DMF was removed under reduced pressure, and the resulting mixture was diluted with EtOAc (50 mL), washed with water (2×20 mL) and brine (2×10 mL) solution, dried over anhydrous Na2SO4, filtered, and concentrated to give yellow oil. Purification was accomplished by flash chromatography on silica gel using 5-50% EtOAc/hexanes gradient elution to yield the title compound (2.94 g, 64%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.45 (d, J=8.2 Hz, 1H), 7.73 (br. s., 1H), 7.03 (d, J=7.8 Hz, 1H), 5.84 (br. s., 1H), 5.64-5.47 (m, 1H), 1.45 (d, J=6.3 Hz, 6H).
Quantity
2.94 mL
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
64%

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